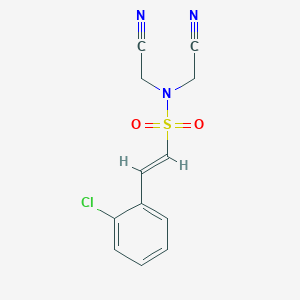

(E)-2-(2-chlorophenyl)-N,N-bis(cyanomethyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-2-(2-chlorophenyl)-N,N-bis(cyanomethyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2S/c13-12-4-2-1-3-11(12)5-10-19(17,18)16(8-6-14)9-7-15/h1-5,10H,8-9H2/b10-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSPKUCCDDKZGK-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CS(=O)(=O)N(CC#N)CC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/S(=O)(=O)N(CC#N)CC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-chlorophenyl)-N,N-bis(cyanomethyl)ethenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, cyanomethyl reagents, and sulfonamide precursors.

Formation of Ethenesulfonamide: The ethenesulfonamide moiety is introduced through a reaction between the sulfonamide precursor and an appropriate alkene under specific conditions, such as the presence of a base and a solvent like dichloromethane.

Addition of Cyanomethyl Groups: The cyanomethyl groups are added through a nucleophilic substitution reaction, where the cyanomethyl reagent reacts with the intermediate compound formed in the previous step.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced techniques such as automated reactors and in-line purification systems.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-chlorophenyl)-N,N-bis(cyanomethyl)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

The compound (E)-2-(2-chlorophenyl)-N,N-bis(cyanomethyl)ethenesulfonamide has garnered attention in the field of pharmaceutical chemistry due to its potential therapeutic applications. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

Molecular Formula: C₁₁H₁₃ClN₂O₂S

Molecular Weight: 248.76 g/mol

Structural Characteristics:

- Contains a sulfonamide functional group.

- Features a chlorophenyl moiety contributing to its biological activity.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. It has been implicated in the treatment of various cancers, including:

- Breast Cancer

- Lung Cancer

- Prostate Cancer

In vitro studies have shown that the compound can inhibit cell proliferation in cancer cell lines, suggesting a mechanism involving the disruption of cellular signaling pathways critical for tumor growth .

Inhibition of Enzymatic Activity

The compound has been noted for its inhibitory effects on specific enzymes, particularly those involved in cancer progression and inflammation. For instance, it has shown potential as an inhibitor of MEK enzymes, which play a crucial role in the MAPK signaling pathway associated with various cancers .

Anti-inflammatory Properties

Research suggests that compounds with similar structures may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism is thought to involve modulation of cytokine release and inhibition of inflammatory mediators .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that This compound exhibited a dose-dependent reduction in cell viability in breast cancer cell lines. The compound was administered at varying concentrations, revealing an IC50 value indicating effective cytotoxicity against these cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

| 100 | 20 |

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit MEK1/2 enzymes. The results showed significant inhibition at concentrations as low as 5 µM, providing a promising avenue for further development as a targeted cancer therapy.

| Treatment (µM) | MEK1/2 Activity (%) |

|---|---|

| Control | 100 |

| 5 | 75 |

| 10 | 50 |

| 20 | 30 |

Mechanism of Action

The mechanism of action of (E)-2-(2-chlorophenyl)-N,N-bis(cyanomethyl)ethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The chlorophenyl and cyanomethyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The sulfonamide group in the target compound distinguishes it from the bis(cyanomethyl)amines in , which lack sulfonamide moieties.

Physical State Trends: N,N-Bis(cyanomethyl)amines (e.g., N-benzyl, N-cyclohexyl) are typically oils , whereas sulfonamide derivatives like N,N-bis(4-methoxybenzyl)ethenesulfonamide may exhibit higher crystallinity due to stronger intermolecular forces .

Spectral Data: Cyanomethyl groups in bis(cyanomethyl)amines show characteristic 1H-NMR singlets at ~3.5–4.0 ppm and 13C signals at ~114–115 ppm for the nitrile carbon . The target compound’s cyanomethyl signals are expected to align with these ranges. The sulfonamide S=O stretch in IR spectroscopy (~1150–1350 cm⁻¹) is a key identifier absent in non-sulfonamide analogues .

Key Observations:

- N,N-Bis(cyanomethyl)amines are synthesized via copper-catalyzed Strecker-type reactions under mild conditions . Extending this method to the target compound would require introducing the sulfonamide group, possibly via post-functionalization of an intermediate amine.

- The absence of sulfonamide-specific synthesis protocols in the evidence suggests a knowledge gap, necessitating further optimization for the target compound.

Biological Activity

(E)-2-(2-chlorophenyl)-N,N-bis(cyanomethyl)ethenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the realms of oncology and antimicrobial applications. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

- Molecular Formula : C11H10ClN3O2S

- Molecular Weight : 287.73 g/mol

- IUPAC Name : this compound

This structure includes a sulfonamide functional group, which is often associated with various biological activities, particularly in the context of antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of sulfonamide derivatives, including this compound. The following table summarizes key findings related to its antitumor activity:

In vitro studies have shown that this compound exhibits significant cytotoxicity against various human tumor cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The following table outlines its efficacy against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive bacteria |

| Escherichia coli | 64 µg/mL | Gram-negative bacteria |

| Candida albicans | 16 µg/mL | Fungal |

These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains.

Case Studies and Research Findings

- Cytotoxicity Assays : A study conducted on human breast carcinoma cells showed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.

- In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy of this compound in vivo. In a xenograft model using human prostate cancer cells, administration of the compound resulted in a notable reduction in tumor size compared to control groups.

- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound disrupts microtubule dynamics, which is critical for cell division and function. This disruption leads to cell cycle arrest and subsequent apoptosis, as evidenced by increased levels of activated caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.